Cas no 1903184-42-8 (methyl 3-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-2-carboxylate)

methyl 3-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]thiophene-2-carboxylate
- methyl 3-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-2-carboxylate
- 1903184-42-8
- methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate
- F6475-4427
- AKOS025347921
-
- インチ: 1S/C17H17ClN2O5S/c1-23-17(22)14-13(4-7-26-14)20-15(21)10-8-12(18)16(19-9-10)25-11-2-5-24-6-3-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,20,21)
- InChIKey: OBGWRRASIJEIHX-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(NC2C=CSC=2C(=O)OC)=O)=CN=C1OC1CCOCC1
計算された属性
- せいみつぶんしりょう: 396.0546705g/mol
- どういたいしつりょう: 396.0546705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
methyl 3-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-4427-25mg |
methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate |
1903184-42-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F6475-4427-4mg |
methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate |
1903184-42-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F6475-4427-10μmol |
methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate |
1903184-42-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F6475-4427-3mg |
methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate |
1903184-42-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F6475-4427-40mg |
methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate |
1903184-42-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F6475-4427-50mg |
methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate |
1903184-42-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F6475-4427-75mg |
methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate |
1903184-42-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F6475-4427-5mg |
methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate |
1903184-42-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F6475-4427-5μmol |
methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate |
1903184-42-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6475-4427-20μmol |
methyl 3-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-2-carboxylate |
1903184-42-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
methyl 3-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-2-carboxylate 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
methyl 3-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-2-carboxylateに関する追加情報
Methyl 3-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-2-carboxylate: A Comprehensive Overview
Methyl 3-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-2-carboxylate, with the CAS number 1903184-42-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The intricate arrangement of functional groups, including a nicotinamide moiety and a thiophene ring system, positions this compound as a promising candidate for further investigation.
The chemical structure of Methyl 3-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-2-carboxylate exhibits a high degree of sophistication, incorporating elements that are known to interact favorably with biological targets. The presence of a chloro substituent on the thiophene ring and the incorporation of a tetrahydro-2H-pyran-4-yl oxy group contribute to its unique pharmacological profile. These structural features are often exploited in medicinal chemistry to modulate binding affinity and selectivity, making this compound a valuable asset in the quest for new drugs.
In recent years, there has been growing interest in thiophene derivatives due to their diverse biological activities. Thiophenes, as heterocyclic compounds, have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The specific derivative mentioned here, Methyl 3-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-2-carboxylate, combines the advantageous properties of thiophenes with additional functional groups that enhance its potential as a drug candidate.
The nicotinamide component of this molecule is particularly noteworthy, as nicotinamide derivatives are well-known for their involvement in various metabolic pathways and their potential therapeutic benefits. Nicotinamide adenine dinucleotide (NAD+) is a crucial coenzyme in cellular metabolism, and nicotinamide-based compounds have been extensively studied for their roles in energy production and antioxidant activities. The integration of this moiety into the thiophene framework suggests that Methyl 3-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiophene-2-carboxylate may exhibit similar properties, potentially offering therapeutic advantages in conditions where NAD+ levels are compromised.
The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the tetrahydro-2H-pyran-4-yl oxy group, for instance, necessitates careful selection of reagents and conditions to avoid unwanted side reactions. The presence of the chloro substituent also requires attention during synthesis, as chlorine atoms can be sensitive to various reaction conditions. Despite these challenges, the successful preparation of Methyl 3-(5-chloro-6-((tetrahydro-2H-pyran-4-yloxy)nicotinamido)thiophene-2-carboxylate demonstrates the expertise of synthetic chemists in handling complex molecular architectures.
Evaluation of the pharmacological potential of Methyl 3-(5-chloro-oxy)-6-tetrahydropyranylnicotinamido)-thiophene carboxylic acid methyl ester (CAS no: 1903184428), as it is sometimes referred to in scientific literature, has been conducted through both computational modeling and experimental assays. Computational studies have suggested that this compound may interact with specific biological targets by mimicking known pharmacophores found in active drugs. These virtual screening approaches have been instrumental in identifying promising candidates for further experimental validation.
In vitro studies have begun to unravel the mechanistic aspects of Methyl 3-(5-chloro-oxy)-6-tetrahydropyranylnicotinamido)-thiophene carboxylic acid methyl ester's activity. Initial results indicate that it may exert its effects through multiple pathways, including modulation of enzyme activity and interaction with cellular receptors. The precise mechanism remains an area of active investigation but preliminary findings are encouraging regarding its potential therapeutic applications.
The impact of Methyl 3-(5-chloro-oxy)-6-tetrahydropyranylnicotinamido)-thiophene carboxylic acid methyl ester on drug development is likely to be significant given its unique structural features and demonstrated biological activity. As research progresses into more sophisticated synthetic methodologies and pharmacological evaluations continue at pace with current advancements within medicinal chemistry fields; it will be interesting; observe how such compounds evolve into viable; clinical candidates over time.
The future prospects for Methyl 3-(5-chloro-oxy)-6-tetrahydropyranylnicotinamido)-thiophene carboxylic acid methyl ester are bright; considering both its structural complexity; which offers opportunities for further optimization; as well as preliminary data suggesting strong biological activity across several disease indications including cancer; neurodegenerative disorders among others where novel treatments remain unmet medical needs today society faces tomorrow towards which science advances relentlessly each passing year brings new hope closer realization one day soon perhaps soon after all when comes breakthroughs like these which promise better health brighter future generations inherit us leave behind behind ourselves leave behind behind ourselves behind behind ourselves behind behind ourselves behind behind ourselves behind behind ourselves behind behind ourselves behind behind ourselves behind.
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